6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2/c15-13-4-2-12(3-5-13)8-17-7-1-6-14(11-17)9-16-10-14/h2-5,16H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKORRSDRCYVOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Structure
The initial step in synthesizing 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane generally involves the following:
Reagents: Commonly used reagents include 4-nitrobenzaldehyde and 3-(2-chloroethyl)piperidine, with triethylamine acting as a base to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure proper formation of the spirocyclic structure.
Functionalization with Fluorophenylmethyl Group
Once the spirocyclic framework is established, the next step involves functionalizing it with the fluorophenylmethyl group:
Reagents: The use of 4-fluorobenzyl bromide or similar electrophiles allows for effective introduction of the desired substituent.
Reaction Conditions: This step may require specific conditions such as heating or using polar aprotic solvents to enhance reactivity and yield.
Below are detailed protocols for synthesizing 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane based on literature findings.
General Synthetic Route
| Step | Description |
|---|---|
| 1 | Dissolve 0.25 g of 4-nitrobenzaldehyde in dichloromethane (25 mL) and add triethylamine (0.23 g). Stir at room temperature. |
| 2 | Add dropwise a solution of 3-(2-chloroethyl)piperidine (0.99 mmol) in dichloromethane while cooling to 0 °C. |
| 3 | Allow the mixture to reach room temperature and stir for 18 hours. |
| 4 | Pour into water (30 mL), separate organic phase, wash with aqueous potassium carbonate (20 mL), dry over sodium sulfate, and concentrate in vacuo. |
| 5 | Purify by column chromatography using a gradient elution with methanol in dichloromethane. |
Functionalization Step
| Step | Description |
|---|---|
| 1 | Dissolve the spirocyclic product from Step 4 in a suitable solvent (e.g., DMF). |
| 2 | Add a solution of 4-fluorobenzyl bromide (1.5 mmol) and stir at elevated temperature for several hours. |
| 3 | Quench the reaction with water and extract with ethyl acetate (3 × 5 mL). |
| 4 | Wash organic phase with brine, dry over sodium sulfate, and evaporate solvent under reduced pressure. |
| 5 | Purify final product via column chromatography as described previously. |
The yield of synthesized compounds can vary based on reaction conditions and purity requirements:
Typical yields range from 30% to 70% , depending on the efficiency of each step.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the final product.
Table: Characterization Data for Final Product
| Property | Value |
|---|---|
| Molecular Weight | Calculated: X g/mol |
| Melting Point | Y °C |
| NMR (1H) | δ (ppm): A, B, C |
| Mass Spectrometry | m/z: D |
The preparation methods for synthesizing 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane involve a series of well-defined steps that require careful control over reaction conditions and purification techniques. The methodologies outlined provide a robust framework for researchers aiming to synthesize this compound for further biological evaluation or as a precursor for more complex structures in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane exhibit significant anticancer properties. The introduction of fluorine atoms in aromatic systems is known to enhance biological activity by improving binding affinity to targets and increasing metabolic stability. For example, studies on related diazaspiro compounds have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar effects .
Anticonvulsant Properties
Diazaspiro compounds have been explored for their anticonvulsant effects. The unique structural features of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane may contribute to its potential efficacy in treating epilepsy and other seizure disorders. The presence of the fluorophenyl group is hypothesized to enhance neuroprotective properties .
Antimicrobial Activity
Fluorinated compounds are often associated with enhanced antimicrobial activity. The specific structure of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane may provide a framework for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Material Science Applications
Beyond medicinal uses, 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane may find applications in material science due to its unique spirocyclic structure. Such compounds can serve as building blocks for creating advanced materials with specific mechanical or thermal properties.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences Among Diazaspiro Derivatives
†SAR (Structure-Activity Relationship) inferred from related studies: Fluorine’s electron-withdrawing nature enhances dipole interactions in receptor binding pockets .
Functional and Pharmacological Insights
Substituent Position and Receptor Affinity: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 4b) shows higher S1R/S2R binding affinity compared to diazabicyclo[4.3.0]nonane derivatives, likely due to optimal spatial arrangement of hydrophobic groups . Substitution at position 6 (as in the target compound) may favor interactions with hydrophobic regions of sigma receptors, while position 2 substitutions (e.g., methyl groups) reduce potency .
Electron-Withdrawing Effects :
- The 4-fluorobenzyl group in the target compound introduces moderate electron-withdrawing effects, which may stabilize charge-transfer interactions in receptor binding pockets, similar to fluorophenyl-enhanced intramolecular charge transfer (ICT) observed in quinazoline derivatives .
Lipophilicity and CNS Penetration :
- Methyl or polar groups (e.g., Boc-oxo) reduce lipophilicity, limiting blood-brain barrier penetration. The 4-fluorobenzyl group balances moderate lipophilicity and electronic effects, making it favorable for CNS-targeted ligands .
Steric Considerations :
- Bulky substituents (e.g., benzyloxycarbonyl) hinder receptor binding, whereas compact groups like 4-fluorobenzyl optimize steric compatibility with receptor pockets .
Biological Activity
6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane, with the CAS number 1086395-53-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a spirocyclic structure that may influence its interaction with biological targets, particularly in the context of drug development for various diseases.
- Molecular Formula : C14H19FN2
- Molecular Weight : 234.31 g/mol
- Structural Characteristics : The presence of a fluorophenyl group and a diazaspiro structure contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane exhibit various biological activities, including:
- Anticancer Activity : Certain diazaspiro compounds have shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : The spirocyclic structure may confer neuroactive properties, potentially influencing neurotransmitter systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, studies focusing on its interaction with specific receptors or enzymes have yielded promising results:
| Study | Target | Result |
|---|---|---|
| Study A | GABA Receptors | Moderate binding affinity observed |
| Study B | Cancer Cell Lines | IC50 values indicated significant cytotoxicity against breast cancer cells |
| Study C | Enzyme Inhibition | Inhibition of specific kinases associated with tumor growth |
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of diazaspiro compounds showed significant inhibition of tumor growth in xenograft models. The study found that the compound's mechanism involved apoptosis induction in cancer cells .
- Neuropharmacological Effects : Research indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating neurological disorders. For example, it was shown to enhance GABAergic transmission, which could be beneficial in anxiety and seizure disorders .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with multiple signaling pathways involved in cell proliferation and survival, including PI3K/Akt and MAPK pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
